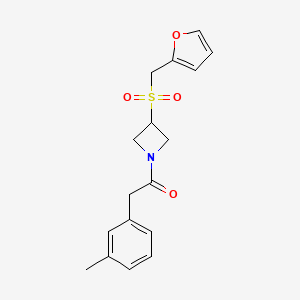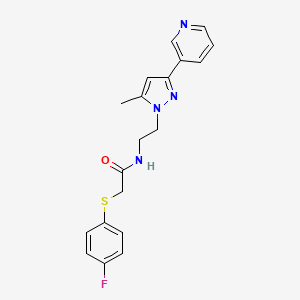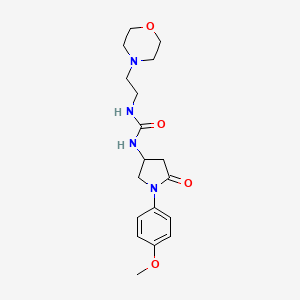![molecular formula C24H32N2O4S B2532640 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 921998-02-9](/img/structure/B2532640.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely exhibits biological activity given its structural similarity to various sulfonamide derivatives. Sulfonamides are known for their wide range of biological applications, particularly as carbonic anhydrase inhibitors, which are relevant in the treatment of conditions like glaucoma, epilepsy, and certain types of tumors.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the formation of key intermediates such as dihydro-1,3,4-oxadiazole hybrids, as seen in the synthesis of EMAC8000a–m, which targets carbonic anhydrase isoforms . Similarly, the synthesis of the compound may involve the alkylation of azidobenzenesulfonamide followed by intramolecular reactions to form the desired heterocyclic system . Additionally, the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines could provide insights into the synthesis of complex sulfonamide-based heterocycles .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of substituents and stereochemistry can significantly influence the potency and selectivity of these compounds towards different isoforms of carbonic anhydrase . The compound likely has a similar reliance on its molecular structure for activity, with the tetrahydrobenzo[b][1,4]oxazepin core and trimethylbenzenesulfonamide moiety playing key roles.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including intramolecular aminohydroxylation, which is a step in the synthesis of pyrrolobenzothiadiazepine derivatives . The reactivity of the sulfonamide group and the adjacent heterocyclic system could also facilitate the formation of nitrogenous heterocycles, such as indazole oxides and quinazolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For instance, the introduction of fluorine atoms or other substituents can significantly affect the binding potency of these compounds to carbonic anhydrase isozymes . The compound , with its specific substituents and heterocyclic system, would likely exhibit unique solubility, stability, and binding characteristics, which would be important for its potential therapeutic applications.
科学的研究の応用
Novel Synthesis Methods
- A novel one-pot multicomponent reaction using 2-aminophenols, Meldrum's acid, and isocyanides leads to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives (Shaabani, Mofakham, Maleki, & Hajishaabanha, 2010).
Structural Analysis and Characterization
- Synthesis and X-ray diffraction studies of benzimidazole-tethered oxazepine heterocyclic hybrids provide insights into molecular structure, charge distributions, and electrophilic/nucleophilic reactivity (Almansour, Arumugam, Kumar, Soliman, Altaf, & Ghabbour, 2016).
Development of Novel Fused Systems
- Dehydration processes in certain compounds lead to the formation of novel fused pentacyclic systems, advancing the structural diversity of these compounds (Ukhin, Suponitskii, Shepelenko, Belousova, Orlova, & Borodkin, 2011).
Eco-friendly Synthesis Approaches
- The use of eco-friendly and reusable heterogeneous catalytic systems for the synthesis of malonamide and 2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine derivatives demonstrates an advancement towards sustainable chemistry practices (Babazadeh, Hosseinzadeh-Khanmiri, & Zakhireh, 2016).
Exploration of Chemical Properties
- Investigations into unusual ring-expansion processes in certain chemical reactions have broadened the understanding of these compounds' chemical behaviors and potential applications (Kolluri, Zhang, Singh, & Duncton, 2018).
特性
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-15(2)13-26-20-9-8-19(12-21(20)30-14-24(6,7)23(26)27)25-31(28,29)22-17(4)10-16(3)11-18(22)5/h8-12,15,25H,13-14H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXESSNWQUHVJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2532558.png)
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2532561.png)
![(E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2532562.png)
![(3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2532565.png)
![Methyl 4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanoate](/img/structure/B2532566.png)


![Ethyl 4-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate](/img/structure/B2532570.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2532573.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2532575.png)
![N-[(5-bromofuran-2-yl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2532576.png)
![N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/no-structure.png)